trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Description
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 6-position, and a carboxylic acid moiety at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for constructing chiral intermediates or peptidomimetics .
Properties
IUPAC Name |
(3S,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWAWHXIPKUMC-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the reaction of a suitable piperidine precursor with benzyl chloroformate to introduce the benzyloxycarbonyl group, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzyloxycarbonyl group can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with specific sites on the target molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemical impact : Cis isomers (e.g., ) may exhibit distinct biological interactions compared to trans configurations due to altered spatial arrangements.
- Substituent effects : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making such analogs valuable in drug design .
- Synthetic utility : The discontinued status of the 6-methyl-Cbz compound highlights a shift toward more stable or functionally diverse derivatives (e.g., 5-methyl or trifluoromethyl variants) .
Biological Activity
Trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including enzyme inhibition, receptor interaction, and potential anticancer properties.
1. Enzyme Inhibition
Preliminary studies indicate that this compound may interact with enzymes involved in metabolic pathways. Specific binding affinities and inhibitory effects are yet to be fully characterized, but initial findings suggest it could influence metabolic regulation, particularly through interactions with key enzymes.
2. Receptor Interaction
Research has identified potential interactions with various receptors, including the muscarinic acetylcholine receptor (M3R). Activation of M3R is linked to cell proliferation and resistance to apoptosis, suggesting that this compound could play a role in cancer progression .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects in cancer cell lines, indicating that this compound may exhibit similar properties through mechanisms such as apoptosis induction .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests that this compound may also possess significant anticancer activity .
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of piperidine derivatives to M3R. It was found that compounds with specific substitutions exhibited higher binding affinities, which could correlate with enhanced biological activity. The implications for drug development targeting M3R are significant, as this receptor is involved in numerous physiological processes .
Data Table: Biological Activity Comparison
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; anticancer properties |
| 1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Structure | Varies; potential for different pharmacological properties |
| (3R,5R)-1-Benzyloxycarbonyl-5-methylpiperidine-2-carboxylic acid | Structure | Variations in stereochemistry may influence activity |
Q & A
Q. What methodologies validate the compound’s role in modulating autophagy?
- Approach :
- Fluorescence Microscopy : Track autophagosome formation using GFP-LC3 transfected cells.
- Western Blotting : Measure LC3-II/LC3-I ratio and p62 degradation.
- Inhibitor Studies : Co-treat with chloroquine to block autophagic flux and confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
